6-({[3-(ANILINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID
Overview
Description
6-({[3-(ANILINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes an anilinocarbonyl group, a cyclopenta[b]thienyl moiety, and a cyclohexene carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(ANILINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, including the formation of the cyclopenta[b]thienyl core, the introduction of the anilinocarbonyl group, and the final coupling with the cyclohexene carboxylic acid. Common synthetic routes may involve:
Formation of the Cyclopenta[b]thienyl Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Anilinocarbonyl Group: This step may involve the use of aniline and carbonyl-containing reagents under specific conditions.
Coupling with Cyclohexene Carboxylic Acid: This final step may involve coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-({[3-(ANILINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction but may include controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
6-({[3-(ANILINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-({[3-(ANILINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-({[3-(ANILINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID include other cyclopenta[b]thienyl derivatives and anilinocarbonyl-containing compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
6-[[3-(phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-19(14-9-4-5-10-15(14)22(27)28)24-21-18(16-11-6-12-17(16)29-21)20(26)23-13-7-2-1-3-8-13/h1-5,7-8,14-15H,6,9-12H2,(H,23,26)(H,24,25)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFMVOLNNHVKSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3)NC(=O)C4CC=CCC4C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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